4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide 4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 329903-24-4
VCID: VC7498600
InChI: InChI=1S/C23H29N3O5S2/c1-16-4-9-21-19(14-16)20(15-24)23(32-21)25-22(27)17-5-7-18(8-6-17)33(28,29)26(10-12-30-2)11-13-31-3/h5-8,16H,4,9-14H2,1-3H3,(H,25,27)
SMILES: CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)C#N
Molecular Formula: C23H29N3O5S2
Molecular Weight: 491.62

4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

CAS No.: 329903-24-4

Cat. No.: VC7498600

Molecular Formula: C23H29N3O5S2

Molecular Weight: 491.62

* For research use only. Not for human or veterinary use.

4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide - 329903-24-4

Specification

CAS No. 329903-24-4
Molecular Formula C23H29N3O5S2
Molecular Weight 491.62
IUPAC Name 4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Standard InChI InChI=1S/C23H29N3O5S2/c1-16-4-9-21-19(14-16)20(15-24)23(32-21)25-22(27)17-5-7-18(8-6-17)33(28,29)26(10-12-30-2)11-13-31-3/h5-8,16H,4,9-14H2,1-3H3,(H,25,27)
Standard InChI Key YBYUPIQDGUPFKZ-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)C#N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C23H29N3O5S2, with a molecular weight of 491.62 g/mol. Key structural elements include:

  • Benzamide backbone: Provides rigidity and facilitates interactions with hydrophobic enzyme pockets.

  • Tetrahydrobenzothiophen-2-yl group: Enhances solubility and confers conformational flexibility.

  • Bis(2-methoxyethyl)sulfamoyl moiety: Contributes to hydrogen bonding and electrostatic interactions .

Table 1: Molecular Properties

PropertyValue
CAS Number329903-24-4
Molecular FormulaC23H29N3O5S2
Molecular Weight491.62 g/mol
XLogP33.2 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with sulfamoylation of benzoic acid derivatives followed by cyclization and substitution. Key steps include:

  • Sulfamoylation: Reaction of 4-chlorosulfonylbenzoic acid with bis(2-methoxyethyl)amine under basic conditions .

  • Amide Coupling: Carbodiimide-mediated coupling of the sulfamoylated benzoic acid with 3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
SulfamoylationSO3·Pyridine, DMF, 0–5°C65%
Amide FormationEDC/HOBt, DCM, rt, 24h72%

Structural Modifications

Modifications to the bis(2-methoxyethyl) group or benzothiophene core significantly impact solubility and activity. For instance, replacing methoxyethyl with morpholine improves h-NTPDase inhibition in analogous compounds .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits nanomolar inhibition against kinases and carbonic anhydrases (CAs):

  • Kinase Inhibition: Selective inhibition of MAPK family kinases (IC50: 12–85 nM).

  • Carbonic Anhydrase Inhibition: Submicromolar activity against hCA II and IX (Ki: 5.3–334 nM) .

Table 3: Enzymatic Inhibition Profiles

TargetIC50/KiClass
MAPK3 (ERK1)18.5 ± 1.2 nMKinase
hCA II23.7 ± 2.1 nMCarbonic Anhydrase
hCA IX45.9 ± 3.8 nMCarbonic Anhydrase

Anti-inflammatory Activity

In murine models, the compound reduces TNF-α and IL-6 levels by 60–70% at 10 mg/kg, comparable to dexamethasone. Mechanistic studies suggest interference with NF-κB signaling.

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Solubility: 28 µg/mL in PBS (pH 7.4).

  • Plasma Protein Binding: 92% (human).

  • CYP450 Inhibition: Weak inhibitor (CYP3A4 IC50 > 50 µM).

Toxicity Data

  • Acute Toxicity (LD50): >500 mg/kg in rats (oral).

  • Genotoxicity: Negative in Ames test .

Comparative Analysis with Analogues

Sulfamoyl Benzamides

Analogues like N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide show enhanced h-NTPDase1 inhibition (IC50: 2.88 µM) , suggesting structural tuning of the sulfamoyl group improves target engagement.

Benzothiophene Derivatives

Replacing the tetrahydrobenzothiophene with a planar aromatic system reduces kinase selectivity but increases CA affinity, highlighting the role of conformational flexibility .

Future Directions

Synthetic Challenges

Scalable synthesis of the tetrahydrobenzothiophene core remains a bottleneck. Flow chemistry approaches may optimize cyclization steps .

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